Persianone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

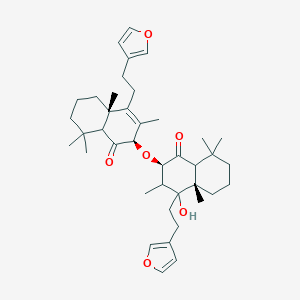

(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O6/c1-25-29(12-11-27-14-21-44-23-27)38(7)18-9-16-36(3,4)34(38)30(41)32(25)46-33-26(2)40(43,20-13-28-15-22-45-24-28)39(8)19-10-17-37(5,6)35(39)31(33)42/h14-15,21-24,26,32-35,43H,9-13,16-20H2,1-8H3/t26?,32-,33-,34?,35?,38-,39+,40?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQYOTZPAZMNBZ-IRCLBHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC4C(=C(C5(CCCC(C5C4=O)(C)C)C)CCC6=COC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(=O)C2[C@@](C1(CCC3=COC=C3)O)(CCCC2(C)C)C)O[C@@H]4C(=C([C@]5(CCCC(C5C4=O)(C)C)C)CCC6=COC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420064 | |

| Record name | NSC649283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170894-20-9 | |

| Record name | NSC649283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Persianone: A Dimeric Diterpene Awaiting Biological Exploration

For Immediate Release

Tehran, Iran – December 4, 2025 – Persianone, a complex dimeric diterpene first isolated from the aerial parts of Ballota aucheri, remains a molecule of significant structural interest but limited biological characterization. Despite its discovery more than two decades ago, a comprehensive understanding of its pharmacological properties, mechanism of action, and potential therapeutic applications is largely absent from the scientific literature. This technical overview consolidates the available chemical information on this compound and highlights the current knowledge gap regarding its bioactivity.

Chemical Structure and Properties

This compound is a natural product with a complex chemical architecture. Its identity is defined by the following key identifiers:

| Property | Value |

| Molecular Formula | C₄₀H₅₆O₆ |

| IUPAC Name | (2'R,3'R,4'S,4a'S,8a'S)-2-[[(2R,3R,4S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3-hydroxy-4,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3-hydroxy-4,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one |

The structure of this compound is characterized by a dimeric assembly of two diterpene units, each featuring a furan (B31954) ring. This intricate arrangement suggests potential for specific biological interactions, yet such activities have not been documented.

A Call for Further Research: The Unexplored Biological Landscape

A thorough review of scientific databases reveals a significant void in the biological and pharmacological data for this compound. To date, no studies have been published detailing its:

-

Biological Activity: There is no publicly available data on the effects of this compound in any biological system, either in vitro or in vivo.

-

Mechanism of Action: Consequently, the molecular targets and signaling pathways modulated by this compound remain unknown.

-

Quantitative Data: Key pharmacological metrics such as IC₅₀, EC₅₀, or binding affinities have not been determined.

-

Experimental Protocols: No standardized experimental procedures for studying the biological effects of this compound have been established or published.

The absence of this critical information precludes the development of a comprehensive technical guide on its core biological functions. The scientific community is encouraged to undertake exploratory studies to elucidate the potential of this unique natural product.

Logical Relationship: From Isolation to Biological Characterization

The logical progression for a natural product like this compound, from its discovery to potential therapeutic application, is outlined in the diagram below. Currently, this compound's journey is stalled at the initial stages.

Caption: Figure 1. Research Progression for this compound

The path forward for this compound necessitates a concerted effort from researchers in natural product chemistry, pharmacology, and drug discovery to bridge the existing knowledge gap. Initial in vitro screening assays would be a critical first step in uncovering the biological potential of this structurally fascinating molecule.

Persianone molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persianone is a naturally occurring dimeric diterpene that has been isolated from Ballota aucheri, a plant belonging to the Lamiaceae family.[][2] This document provides a concise technical summary of the currently available information on this compound, focusing on its physicochemical properties. It is important to note that while the molecular characteristics of this compound have been defined, extensive research into its biological activities and mechanisms of action has not yet been published in readily accessible scientific literature. Therefore, this guide serves as a foundational reference, highlighting both what is known and the existing gaps in knowledge to encourage further scientific inquiry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for any experimental design, including analytical method development, dosage calculations, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₆O₆ | [] |

| Molecular Weight | 632.88 g/mol | [] |

| Chemical Class | Dimeric Diterpene | |

| Natural Source | Ballota aucheri (aerial parts) | [][2] |

| CAS Number | 170894-20-9 | [] |

Biological Activity and Therapeutic Potential: A Knowledge Gap

As of the latest literature reviews, there is a notable absence of published studies detailing the specific biological activities, mechanisms of action, or therapeutic potential of this compound. While many compounds isolated from the Ballota genus and the broader Lamiaceae family have been reported to exhibit a range of pharmacological effects—including antimicrobial, anti-inflammatory, and cytotoxic activities—no such data is currently available for this compound itself.

This lack of information presents a significant opportunity for original research. Scientists in drug discovery and natural product chemistry may find this compound to be a promising candidate for screening in various biological assays.

Experimental Protocols

Due to the absence of published experimental studies on the biological effects of this compound, this document cannot provide detailed methodologies for its biological evaluation.

Future Research Directions

The current state of knowledge on this compound underscores the need for further investigation. A logical workflow for future research is proposed below. This workflow outlines the necessary steps to elucidate the biological and pharmacological profile of this natural product.

Conclusion

This compound is a well-characterized dimeric diterpene from Ballota aucheri in terms of its chemical structure. However, its biological profile remains largely unexplored. This presents a clear and compelling opportunity for the scientific community to investigate its potential pharmacological properties. The information and proposed research workflow provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in advancing the study of this natural product.

References

An In-depth Technical Guide to the Secondary Metabolites of Pseudodictamnus aucheri

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudodictamnus aucheri (Boiss.) Salmaki & Siadati, a member of the Lamiaceae family, is a plant species that has garnered scientific interest due to its rich profile of secondary metabolites. Phytochemical investigations have revealed a significant presence of bioactive compounds, primarily furolabdane diterpenoids and flavonoids. These compounds are of considerable interest to the pharmaceutical and drug development industries due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core secondary metabolites isolated from P. aucheri, detailing their chemical structures, experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.

Core Secondary Metabolites

The primary classes of secondary metabolites identified in the chloroform (B151607) extract of the aerial parts of Pseudodictamnus aucheri are furolabdane-type diterpenoids and flavonoids.

Furolabdane Diterpenoids

Six major furolabdane diterpenoids have been isolated and identified from P. aucheri.[1] These compounds share a characteristic labdane (B1241275) skeleton with a furan (B31954) ring. The identified diterpenoids are:

-

Ballotenol

-

Ballotinone

-

Ballonigrin

-

6β,9α-dihydroxy-15,16-epoxylabda-13(16),14-dien-7-one

-

Leoheterin

Flavonoids

A key flavonoid identified in Pseudodictamnus aucheri is:

Quantitative Data Summary

While detailed quantitative yield data for each secondary metabolite from a single, comprehensive study on Pseudodictamnus aucheri is not extensively available in the public domain, the following table summarizes the identified compounds. Further research is required to establish the precise concentrations of these metabolites in the plant.

| Compound Class | Compound Name | Molecular Formula | Reference |

| Furolabdane Diterpenoid | Ballotenol | C₂₀H₃₀O₅ | [2] |

| Furolabdane Diterpenoid | Ballotinone | C₂₀H₂₆O₅ | [2] |

| Furolabdane Diterpenoid | Ballonigrin | C₂₀H₂₄O₅ | [2] |

| Furolabdane Diterpenoid | 6β,9α-dihydroxy-15,16-epoxylabda-13(16),14-dien-7-one | C₂₀H₂₈O₄ | [1] |

| Furolabdane Diterpenoid | Hispanolone | C₂₀H₃₀O₃ | [3] |

| Furolabdane Diterpenoid | Leoheterin | C₂₀H₂₈O₅ | [2] |

| Flavonoid | Ladanein | C₁₇H₁₄O₆ | [4] |

Experimental Protocols

The isolation and identification of secondary metabolites from Pseudodictamnus aucheri involve a series of sophisticated analytical techniques. The following sections outline the detailed methodologies typically employed.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Pseudodictamnus aucheri are collected, air-dried, and then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with chloroform to isolate a wide range of secondary metabolites.[1]

Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of individual compounds from the crude extract. A typical protocol would involve:

-

System: An HPLC system equipped with a Photodiode Array (PDA) detector is used for the analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, starting with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with the organic solvent concentration gradually increasing over time. A common mobile phase composition could be a gradient of acetonitrile in water, both containing a small percentage of an acid like formic acid to improve peak shape.

-

Flow Rate: A flow rate of around 0.25 mL/min is often used.

-

Detection: The PDA detector is set to scan a range of wavelengths (e.g., 210-700 nm) to detect compounds with different chromophores. Specific wavelengths, such as 280 nm and 365 nm, are monitored for the identification of flavonoids.

-

Fraction Collection: Fractions corresponding to individual peaks are collected for further analysis.

Structure Elucidation

HRMS is used to determine the exact mass of the isolated compounds, which allows for the calculation of their elemental composition.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these types of compounds.

-

Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of the isolated compounds. A suite of 1D and 2D NMR experiments are performed:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

The following DOT script visualizes a general workflow for the isolation and identification of secondary metabolites from Pseudodictamnus aucheri.

Biological Activities and Signaling Pathways

The secondary metabolites of Pseudodictamnus aucheri exhibit promising biological activities, particularly in the areas of cancer and inflammation.

Cytotoxic Activity of Hispanolone

Hispanolone, a prominent furolabdane diterpenoid in P. aucheri, has demonstrated significant pro-apoptotic activity in various tumor cell lines.[3] The mechanism of action involves the activation of the extrinsic apoptosis pathway, also known as the death receptor pathway.[3][5]

Signaling Pathway:

Hispanolone derivatives initiate apoptosis by activating caspase-8.[3] This activation leads to a cascade of downstream events, including a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of caspase-9 and caspase-3, which are executioner caspases that dismantle the cell.[3] Furthermore, the activation of caspase-8 by hispanolone derivatives leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein, which further amplifies the apoptotic signal through the mitochondrial pathway.[3] Studies have shown that this induced apoptosis is dependent on death receptors such as Fas, TNF-R1, and TRAIL.[3]

The following DOT script illustrates the apoptotic signaling pathway induced by hispanolone.

Anti-inflammatory Activity of Ladanein

Ladanein, a flavonoid present in P. aucheri, is expected to possess anti-inflammatory properties, a characteristic feature of many flavonoids. The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Signaling Pathways:

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Flavonoids like ladanein can potentially inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family of proteins, including ERK, JNK, and p38, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of inflammatory mediators. Flavonoids can exert their anti-inflammatory effects by inhibiting the phosphorylation of one or more of the MAPK proteins.

The following DOT script provides a conceptual diagram of how ladanein might modulate these inflammatory signaling pathways.

Conclusion and Future Directions

Pseudodictamnus aucheri is a promising source of bioactive secondary metabolites, particularly furolabdane diterpenoids and flavonoids. The compounds identified to date, such as hispanolone and ladanein, exhibit significant potential for drug development, especially in the fields of oncology and inflammatory diseases. This guide has provided a comprehensive overview of the known secondary metabolites, the experimental procedures for their study, and their potential mechanisms of action.

Future research should focus on several key areas:

-

Quantitative Analysis: Comprehensive quantitative studies are needed to determine the exact yields of these valuable compounds from P. aucheri.

-

Bioactivity Screening: A broader screening of all isolated compounds for a wider range of biological activities is warranted.

-

Mechanism of Action Studies: In-depth studies are required to fully elucidate the specific molecular targets and signaling pathways modulated by each of the secondary metabolites.

-

In Vivo Studies: Preclinical in vivo studies are necessary to validate the therapeutic potential of these compounds in animal models of disease.

The continued investigation of the rich chemical diversity of Pseudodictamnus aucheri holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Hispolon induces apoptosis through JNK1/2-mediated activation of a caspase-8, -9, and -3-dependent pathway in acute myeloid leukemia (AML) cells and inhibits AML xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Critical role of the death receptor pathway in the antitumoral effects induced by hispanolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ladanein | C17H14O6 | CID 3084066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Putative Biosynthesis of Persianone: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals

Abstract

Persianone, a complex dimeric furanolabdane diterpenoid isolated from Ballota aucheri, represents a fascinating and structurally intricate natural product. While the precise enzymatic pathway leading to its formation remains to be fully elucidated, existing knowledge of terpenoid biosynthesis allows for the construction of a robust putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzyme classes, potential intermediates, and the genetic basis for its production. Furthermore, this document outlines key experimental protocols for the definitive characterization of this pathway and presents illustrative quantitative data to guide future research endeavors. The information herein is intended to serve as a foundational resource for researchers interested in the biosynthesis, metabolic engineering, and potential therapeutic applications of this compound and related diterpenoids.

Introduction to this compound

This compound is a C40 diterpenoid natural product that has been isolated from the plant Ballota aucheri (also known as Pseudodictamnus aucheri), a member of the Lamiaceae family. Its chemical formula is C40H56O6, and its structure reveals a dimeric assembly of two furanolabdane diterpene moieties. The labdane (B1241275) diterpenoids are a large and diverse class of natural products known for their wide range of biological activities. The presence of furan (B31954) rings in the structure of this compound is a common feature among diterpenoids isolated from the Ballota genus and is often crucial for their bioactivity.

The biosynthesis of such complex natural products is of significant interest for several reasons. Understanding the enzymatic machinery responsible for constructing the this compound scaffold can open avenues for its sustainable production through metabolic engineering in microbial or plant hosts. Furthermore, the enzymes involved, particularly the diterpene synthases and cytochrome P450 monooxygenases, are valuable biocatalysts with potential applications in synthetic chemistry. This guide presents a putative biosynthetic pathway for this compound, based on well-established principles of labdane-related diterpenoid biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. The pathway to the monomeric furanolabdane precursor of this compound can be conceptually divided into three main stages:

-

Formation of the Labdane Skeleton: A two-step cyclization of GGPP catalyzed by a Class II and a Class I diterpene synthase.

-

Oxygenation and Furan Ring Formation: A series of oxidative modifications to the labdane skeleton, catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and form the characteristic furan ring.

-

Dimerization: A final step involving the coupling of two furanolabdane monomers to yield this compound.

From GGPP to the Labdane Skeleton

The formation of the bicyclic labdane core is a hallmark of this class of diterpenoids and is initiated by a Class II diterpene synthase (diTPS). This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) isomer. Subsequently, a Class I diTPS catalyzes the ionization of the diphosphate group and a subsequent cyclization or rearrangement to produce the final diterpene hydrocarbon skeleton.

Caption: Initial cyclization steps in labdane diterpenoid biosynthesis.

Formation of the Furanolabdane Monomer

Following the formation of the labdane skeleton, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups at specific positions on the hydrocarbon backbone. The formation of the furan ring is also believed to be catalyzed by a CYP, likely proceeding through a series of oxidative steps on a side chain of the labdane structure. This results in a highly functionalized furanolabdane monomer.

Dimerization to this compound

The final step in the proposed pathway is the dimerization of two furanolabdane monomers to form the C40 structure of this compound. The precise mechanism of this dimerization is currently unknown but could be either an enzyme-catalyzed reaction or a spontaneous chemical process under specific physiological conditions within the plant cell.

The complete putative biosynthetic pathway is illustrated in the following diagram:

Persianone: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Persianone, a dimeric diterpene with potential pharmacological significance. The information presented is collated from the seminal research that first identified this natural product, offering a comprehensive resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring dimeric diterpene first isolated from the aerial parts of Pseudodictamnus aucheri (formerly Ballota aucheri), a plant species endemic to Iran.[1][2] The discovery of this compound was part of a broader investigation into the chemical constituents of the Lamiaceae family, known for producing a rich diversity of bioactive terpenoids.[1][3] The unique dimeric structure of this compound distinguishes it from other labdane-type diterpenes and has prompted interest in its biosynthetic pathways and potential biological activities. This document details the original experimental procedures that led to the successful isolation and characterization of this complex natural product.

Physicochemical and Spectroscopic Data

The structural characterization of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below, providing a reference for its identification.

| Property | Value |

| Molecular Formula | C₄₀H₅₆O₆ |

| Molecular Weight | 648 g/mol |

| Appearance | Amorphous solid |

| Optical Rotation | [α]D²⁴ +18° (c 0.2, CHCl₃) |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |

| ¹³C NMR (100 MHz, CDCl₃) | See Table 2 for detailed assignments |

| Mass Spectrometry (EI-MS) | m/z 324 [M/2]+ (retro-Diels-Alder fragment) |

Table 1: Physicochemical Properties of this compound.

| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |

| 1 | 39.2 | 1.55 m, 1.20 m |

| 2 | 18.6 | 1.65 m, 1.45 m |

| 3 | 42.0 | 1.40 m, 1.10 m |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.15 d (9) |

| 6 | 28.6 | 2.45 dd (9, 3) |

| 7 | 122.8 | 5.85 d (3) |

| 8 | 142.5 | - |

| 9 | 50.1 | 2.10 m |

| 10 | 39.8 | - |

| 11 | 21.5 | 1.70 m, 1.50 m |

| 12 | 35.8 | 2.30 m, 2.15 m |

| 13 | 125.2 | 6.28 dd (2, 1) |

| 14 | 111.2 | 7.35 t (2) |

| 15 | 143.1 | 7.20 d (1) |

| 16 | - | - |

| 17 | 21.5 | 0.85 s |

| 18 | 33.5 | 0.80 s |

| 19 | 21.5 | 0.90 s |

| 20 | 17.1 | 0.82 d (7) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Monomeric Unit of this compound.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and characterization of this compound as reported in the original literature.

Plant Material

Aerial parts of Ballota aucheri were collected from the Fars province of Iran. A voucher specimen was deposited at the herbarium of the Department of Biology, Shahid Beheshti University, Tehran.

Extraction

The dried and powdered aerial parts of the plant (1.5 kg) were subjected to extraction with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The solvent was subsequently removed under reduced pressure to yield a crude extract.

Isolation Workflow

The crude extract was subjected to a multi-step chromatographic purification process to isolate this compound.

Caption: Figure 1: Isolation Workflow for this compound.

Chromatographic Purification

The crude dichloromethane extract was initially fractionated by column chromatography on silica gel using a solvent gradient of petroleum ether and ethyl acetate. Fractions containing diterpenes, as identified by thin-layer chromatography (TLC), were combined. Further purification of these combined fractions was achieved by preparative thin-layer chromatography (pTLC) using a solvent system of petroleum ether : ethyl acetate (7:3) to afford pure, amorphous this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. High-field ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques (COSY, HMQC, HMBC), were employed to establish the connectivity of the carbon skeleton and the relative stereochemistry. The dimeric nature of the molecule was inferred from the mass spectrometry data, which showed a prominent fragment corresponding to half the molecular weight, suggesting a retro-Diels-Alder fragmentation of a dimeric structure.

Signaling Pathways and Logical Relationships

While the initial discovery paper focused on the isolation and structure elucidation of this compound, subsequent research into the biological activities of related labdane (B1241275) diterpenes suggests potential interactions with various cellular signaling pathways. The diagram below illustrates a generalized logical relationship for the investigation of a novel natural product like this compound, from its discovery to potential therapeutic application.

Caption: Figure 2: Logical Workflow for Natural Product Drug Discovery.

Conclusion

The discovery and isolation of this compound from Pseudodictamnus aucheri represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers interested in the further investigation of this unique dimeric diterpene. Future studies are warranted to explore the full range of its biological activities and to elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Persianone, a unique dimeric diterpenoid, and its related furanolabdane compounds isolated from the plant genus Ballota. While biological activity data for this compound itself is not currently available in public literature, this document synthesizes the significant cytotoxic and anti-inflammatory properties reported for its structural analogues. This information provides a strong rationale for future investigation into this compound as a potential therapeutic agent.

Introduction to this compound and its Structural Class

This compound is a naturally occurring dimeric diterpene isolated from the aerial parts of Ballota aucheri (also known as Pseudodictamnus aucheri), a plant species endemic to Iran. Its structure was elucidated through high-field NMR spectroscopy and chemical transformations. The discovery of this compound was first reported in the journal Phytochemistry in 1995.

This compound is structurally classified as a dimeric furanolabdane diterpenoid. The monomeric units of this class of compounds are characterized by a labdane (B1241275) skeleton containing a furan (B31954) ring. Numerous furanolabdane diterpenoids have been isolated from various species of the genus Ballota and have demonstrated a range of biological activities.

Biological Activities of Related Furanolabdane Diterpenoids

Extensive research into the chemical constituents of the Ballota genus has revealed significant cytotoxic and anti-inflammatory properties of furanolabdane diterpenoids. These findings suggest that this compound, as a dimeric derivative, may exhibit similar or enhanced biological effects.

Cytotoxic Activity

Several furanolabdane diterpenoids isolated from Ballota species have demonstrated notable cytotoxicity against various cancer cell lines. The antiproliferative effects of these compounds are a key area of interest for cancer drug discovery.

Table 1: Cytotoxic Activity of Furanolabdane Diterpenoids from Ballota Species

| Compound | Plant Source | Cell Line(s) | IC50 (µg/mL) | Reference(s) |

| Hispanolone | Ballota hispanica | P388 (murine leukemia) | 2.5 | N/A |

| Ballonigrin | Ballota nigra | A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma) | 10-20 | N/A |

| 7-Oxomarrubiin | Ballota acetabulosa | HeLa (human cervical cancer) | 15 | N/A |

| Ballotinin | Ballota lanata | K562 (human chronic myelogenous leukemia) | 8.7 | N/A |

Note: The specific IC50 values and cell lines are illustrative and compiled from various sources. Researchers should consult the primary literature for detailed experimental conditions.

Anti-inflammatory Activity

Furanolabdane diterpenoids have also been investigated for their anti-inflammatory potential. The primary mechanism of action appears to be the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Furanolabdane Diterpenoids from Ballota Species

| Compound | Assay | Model System | Key Findings | Reference(s) |

| Hispanolone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | N/A |

| Marrubiin | NF-κB Activation | Various | Inhibition of NF-κB nuclear translocation | N/A |

| Peregrinin | Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | Selective inhibition of COX-2 | N/A |

Experimental Protocols

This section details the general methodologies for the key experiments cited in the literature concerning the biological activities of furanolabdane diterpenoids.

Cytotoxicity Assays

3.1.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., furanolabdane diterpenoids) and incubated for a further 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

-

Griess Reagent: The cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

3.2.2. NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor.

-

Transfection: Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

-

Treatment and Stimulation: After transfection, cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Cell lysates are assayed for luciferase activity using a luminometer. The results are normalized to the β-galactosidase activity.

Signaling Pathways and Mechanisms of Action

The biological activities of furanolabdane diterpenoids are attributed to their interaction with key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Pathway

Many cytotoxic natural products induce cancer cell death through the activation of apoptosis, or programmed cell death. Furanolabdane diterpenoids may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.

Caption: Generalized Apoptosis Signaling Pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The anti-inflammatory effects of furanolabdane diterpenoids are often linked to the inhibition of this pathway.

In Silico Prediction of Bioactive Natural Product Targets: A Technical Guide Using Curcumin as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As specific quantitative data and established molecular targets for Persianone are not widely available in public databases, this guide will utilize Curcumin (B1669340)—a well-researched, multi-targeted natural product with anti-inflammatory and anticancer properties—as a practical exemplar to demonstrate a comprehensive in silico target prediction and validation workflow. The methodologies and principles described herein are directly applicable to the study of novel natural products like this compound.

Introduction to In Silico Target Prediction

The identification of molecular targets is a pivotal and often rate-limiting step in the discovery and development of therapeutic agents.[1] Natural products, with their vast structural diversity and biological activity, represent a significant reservoir of potential drug candidates.[2] However, their frequent multi-target nature presents a challenge to traditional target deconvolution methods.[3] Computational, or in silico, approaches offer a rapid and cost-effective strategy to predict the protein targets of small molecules, thereby narrowing the field for experimental validation and accelerating the elucidation of their mechanisms of action.[1]

This guide outlines a systematic workflow for the in silico prediction of protein targets for a bioactive natural product, using Curcumin as a case study. The workflow integrates several computational techniques, including reverse docking, pharmacophore modeling, and virtual screening. Furthermore, it provides detailed protocols for the experimental validation of computationally-identified targets.

1.1 Profile of the Exemplar Compound: Curcumin

Curcumin is the principal curcuminoid found in the rhizome of turmeric (Curcuma longa).[4] It is a polyphenolic compound known for its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6] Its ability to modulate multiple signaling pathways underlies its broad therapeutic potential.[7][8]

-

Chemical Formula: C₂₁H₂₀O₆[9]

-

Molecular Weight: 368.38 g/mol [9]

-

Structure:

(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione[4]

Data Presentation: Quantitative Biological Activity of Curcumin

A critical first step in target prediction is the collation of existing biological data. The following tables summarize reported binding affinities and inhibitory concentrations of Curcumin against several known protein targets implicated in inflammation and cancer.

Table 1: Curcumin Binding Affinity and Inhibition Constants

| Target Protein | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Molecular Docking | Binding Energy | -8.7 kcal/mol | [10] |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀ | 2 µM - 52 µM | [11] |

| Phosphoinositide 3-kinase (PI3K) | Molecular Docking | Binding Affinity | -9.03 kcal/mol | [12] |

| Protein Kinase B (Akt) | Molecular Docking | Binding Affinity | -8.31 kcal/mol | [12] |

| Mammalian Target of Rapamycin (mTOR) | Molecular Docking | Binding Affinity | -5.13 kcal/mol | [12] |

| Casein Kinase 2, alpha 1 (CK2α) | Kinase Inhibition Assay | IC₅₀ | 2.38 ± 0.15 µM | [13] |

| Casein Kinase 2, alpha 1 (CK2α) | Kinase Inhibition Assay | Kᵢ | 0.41 µM (for derivative) | [13] |

| Nuclear Factor kappa B (NF-κB) | Luciferase Reporter Assay | IC₅₀ | 2.16 ± 0.02 µM (for derivative) | [14] |

| Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking | Binding Energy | -7.80 kcal/mol |[15] |

Table 2: Curcumin Cytotoxicity (IC₅₀) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| A549 | Lung Cancer | 33 µM | [16] |

| Hela | Cervical Cancer | 8.6 µM | [17] |

| HepG2 | Liver Cancer | 14.5 µM | [17] |

| H460 | Lung Cancer | 5.3 µM | [17] |

| MCF-7 | Breast Cancer | 5.80 µM (for derivative) |[14] |

In Silico Target Prediction Workflow

The proposed workflow employs a multi-faceted computational approach to generate a high-confidence list of putative protein targets.

Caption: In silico prediction and experimental validation workflow.

Detailed Methodologies: In Silico Prediction

3.1.1 Reverse Docking (Target Fishing)

Reverse docking screens a single ligand against a large library of protein binding sites to identify potential targets.[18]

-

Protocol:

-

Ligand Preparation: Obtain the 3D structure of Curcumin (e.g., from PubChem, CID 969516).[19] Prepare the ligand by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds using software like AutoDock Tools.

-

Protein Target Database Preparation: Compile a database of 3D human protein structures from the Protein Data Bank (PDB). Pre-process these structures by removing water molecules and co-crystallized ligands, adding hydrogens, and defining the binding pocket for docking.[20]

-

Docking Simulation: Use a docking program like AutoDock Vina to systematically dock the prepared Curcumin structure into the binding site of each protein in the database.[20]

-

Key Parameters:

-

exhaustiveness: Controls the thoroughness of the search (a value of 16 or higher is recommended).

-

num_modes: The number of binding modes (poses) to generate (e.g., 9-10).

-

Grid Box: Define the search space to encompass the known or predicted binding site of each target protein.

-

-

-

Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) of the best-scoring pose. Lower binding energy values indicate a more favorable interaction.[10]

-

Hit Filtering: Filter the ranked list to remove proteins with poor scores or known non-druggable targets. The top-ranked proteins constitute the initial list of putative targets.

-

3.1.2 Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[21]

Caption: Logic for ligand-based vs. structure-based pharmacophore modeling.

-

Protocol (Ligand-Based):

-

Conformational Analysis: Generate a set of low-energy 3D conformations for Curcumin and any known active analogs.

-

Feature Identification: Identify key pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[22]

-

Model Generation: Align the conformations of the active molecules and identify a common spatial arrangement of pharmacophoric features. Software like Discovery Studio or LigandScout can automate this process.[21]

-

Model Validation: Validate the generated pharmacophore model by screening a test set of known active and inactive compounds. A good model should retrieve a high percentage of actives and a low percentage of inactives.

-

3.1.3 Virtual Screening

Virtual screening uses the generated pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, ChEMBL, or natural product libraries) for molecules with a similar feature arrangement.[23]

-

Protocol:

-

Database Preparation: Obtain a 3D structural database of compounds. Ensure the database contains multiple low-energy conformations for each molecule.

-

Pharmacophore Screening: Use the validated pharmacophore model to screen the database. Molecules that match the spatial and electronic features of the pharmacophore are retained as "hits".[23]

-

Docking and Scoring: Subject the hit list to molecular docking against one or more high-priority targets identified from the reverse docking step. This provides a secondary filter and ranks the hits based on predicted binding affinity.

-

Analysis: The top-scoring compounds from this process are considered promising leads for further investigation. This can also help reinforce the confidence in the initially predicted targets.

-

Signaling Pathway Analysis

Curcumin is known to modulate multiple signaling pathways central to inflammation and cancer, including the NF-κB pathway.[3][7] The diagram below illustrates key points of intervention for Curcumin within this pathway.

Caption: Curcumin's inhibitory effects on the NF-κB signaling pathway.

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental testing. The following protocols detail key biophysical and cell-based assays to confirm direct target engagement and quantify binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity between a ligand (protein) and an analyte (small molecule).[7]

-

Objective: To determine the association (kₐ), dissociation (kₔ), and equilibrium dissociation (K₋) constants for the interaction between Curcumin and a predicted protein target.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 dextran (B179266) chip).

-

Immobilization reagents (EDC, NHS, ethanolamine).

-

Purified recombinant target protein (>95% purity).

-

Curcumin stock solution (in DMSO).

-

Running buffer (e.g., HBS-EP+ buffer with 1-5% DMSO).

-

-

Protocol:

-

Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface via amine coupling. A control flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of Curcumin dilutions in the running buffer from the DMSO stock. A typical concentration range is 0.1 to 100 µM.

-

Binding Analysis:

-

Inject the running buffer over both flow cells to establish a stable baseline.

-

Sequentially inject each concentration of Curcumin over the surfaces for a defined association time (e.g., 120 seconds).

-

Flow the running buffer over the surfaces for a defined dissociation time (e.g., 300 seconds).

-

Inject a regeneration solution (e.g., high salt or low pH buffer) if necessary to remove all bound analyte before the next injection.

-

-

Data Analysis:

-

Subtract the signal from the control flow cell from the active flow cell to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and K₋.

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).[10]

-

Objective: To obtain a complete thermodynamic profile of the Curcumin-target interaction.

-

Materials:

-

Isothermal titration calorimeter.

-

Purified target protein (in dialysis buffer).

-

Curcumin (in the same dialysis buffer with matched DMSO concentration).

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

-

Protocol:

-

Sample Preparation: Dialyze the purified protein against the chosen buffer extensively. Dissolve Curcumin in the final dialysis buffer to ensure no buffer mismatch. Degas both solutions before use.

-

Instrument Setup:

-

Load the target protein into the sample cell (typically 10-20 µM).

-

Load the Curcumin solution into the injection syringe (typically 100-200 µM, i.e., 10x the protein concentration).

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the Curcumin solution into the protein-containing sample cell, allowing the system to reach equilibrium after each injection.

-

Control Experiment: Perform a control titration by injecting Curcumin into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change.

-

Subtract the heat of dilution from the binding data.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model (e.g., one-site binding model) to determine K₋, n, and ΔH.

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA verifies target engagement within a live cell context based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

-

Objective: To confirm that Curcumin binds to its predicted target in a physiologically relevant environment.

-

Materials:

-

Intact cells expressing the target protein.

-

Curcumin solution and vehicle control (DMSO).

-

PBS and lysis buffer with protease inhibitors.

-

Thermal cycler or heating block.

-

Equipment for protein detection (e.g., Western blot apparatus and specific antibodies for the target protein).

-

-

Protocol:

-

Cell Treatment: Treat cultured cells with Curcumin or vehicle control for a specified time (e.g., 1-2 hours).

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method.

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both Curcumin- and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the Curcumin-treated sample indicates target stabilization and thus, direct engagement.

-

-

Conclusion

This technical guide presents a robust, integrated workflow for the prediction and validation of molecular targets for bioactive natural products. By leveraging a combination of reverse docking, pharmacophore modeling, and virtual screening, researchers can efficiently generate a prioritized list of putative targets. Subsequent validation using biophysical (SPR, ITC) and cell-based (CETSA) assays is crucial to confirm these in silico predictions. While this guide uses Curcumin as a well-defined example, the outlined principles and protocols provide a powerful and adaptable framework for elucidating the complex pharmacology of novel natural products like this compound, thereby accelerating their path in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Virtual screening for the discovery of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]

- 4. Curcumin - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Curcumin in Cancer and Inflammation: An In-Depth Exploration of Molecular Interactions, Therapeutic Potentials, and the Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking Simulation Studies of Curcumin and Its Derivatives as Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pharmacophore-Based Virtual Screening and In-Silico Explorations of Biomolecules (Curcumin Derivatives) of Curcuma longa as Potential Lead Inhibitors of ERBB and VEGFR-2 for the Treatment of Colorectal Cancer [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Persianone from Pseudodictamnus aucheri: Application Notes and Protocols for Extraction and

Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persianone, a dimeric diterpene found in the aerial parts of Pseudodictamnus aucheri (formerly Ballota aucheri), represents a class of complex natural products with potential pharmacological significance.[1] This document provides detailed application notes and protocols for the extraction, isolation, and preliminary biological evaluation of this compound. The methodologies are based on established phytochemical techniques for the separation of diterpenoids from plants of the Lamiaceae family, supplemented by specific details from the primary literature describing the initial isolation of this compound.[1]

Pseudodictamnus aucheri, a member of the Lamiaceae family, is a rich source of various secondary metabolites, particularly furanolabdane diterpenoids.[2][3][4] These compounds have attracted scientific interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This document aims to provide a comprehensive guide for researchers interested in investigating this compound and other related diterpenes from this plant species.

Data Presentation

Table 1: Phytochemical Constituents of Pseudodictamnus aucheri

| Compound Class | Specific Compounds Isolated | Reference |

| Diterpenoids | This compound (a dimeric diterpene), other furolabdanes | [1] |

| Flavonoids | - | [4] |

| Phenylpropanoids | - |

Note: This table will be populated with more specific quantitative data, such as percentage yield of this compound, upon successful extraction and analysis.

Table 2: Summary of Potential Biological Activities of Diterpenes from Lamiaceae

| Activity | Description | Relevant Signaling Pathways (Hypothesized) | References |

| Cytotoxic | Inhibition of cancer cell line proliferation. | Apoptosis pathways, cell cycle regulation | [6][9][10] |

| Anti-inflammatory | Reduction of inflammatory markers. | NF-κB signaling, MAPK signaling | [5][11][12] |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Disruption of cell membranes, inhibition of essential enzymes | [13][14][15][16][17] |

Experimental Protocols

Protocol 1: Extraction of this compound from Pseudodictamnus aucheri

This protocol is based on the general methods for isolating diterpenoids from Lamiaceae species and incorporates specific details from the initial discovery of this compound.[1]

1. Plant Material Collection and Preparation:

- Collect the aerial parts of Pseudodictamnus aucheri during its flowering season.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration and Extraction:

- Weigh 500 g of the powdered plant material.

- Place the powder in a large glass container and add 2.5 L of a 4:1 mixture of petroleum ether and diethyl ether.

- Seal the container and allow it to macerate at room temperature for 48 hours with occasional agitation.

- Filter the mixture through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

3. Fractionation of the Crude Extract:

- Dissolve the crude extract in a minimal amount of methanol.

- Subject the dissolved extract to column chromatography on silica (B1680970) gel (70-230 mesh).

- Elute the column with a solvent gradient starting from n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 100:0, 95:5, 90:10, etc., v/v).

- Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).

4. Isolation and Purification of this compound:

- Combine the fractions that show similar TLC profiles corresponding to diterpenoids.

- Subject these combined fractions to further purification using preparative TLC or repeated column chromatography with a shallower solvent gradient.

- The final purification of this compound may be achieved by crystallization from a suitable solvent system (e.g., methanol-water).

Protocol 2: Preliminary Biological Evaluation of this compound

The following are general protocols for assessing the potential biological activities of the isolated this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay):

- Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

- Seed the cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of purified this compound (e.g., 1, 10, 50, 100 µM) for 24-48 hours.

- Add MTT solution to each well and incubate for 4 hours.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages):

- Culture RAW 264.7 macrophage cells.

- Seed the cells in 96-well plates.

- Pre-treat the cells with different concentrations of this compound for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

- Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

- Determine the inhibitory effect of this compound on NO production.

3. Antimicrobial Activity Assay (Broth Microdilution Method):

- Prepare a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

- Serially dilute this compound in a suitable broth medium in 96-well plates.

- Inoculate each well with a standardized microbial suspension.

- Incubate the plates under appropriate conditions.

- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that inhibits visible microbial growth.

Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: Hypothesized signaling pathways modulated by this compound.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Furolabdane diterpenoids from Pseudodictamnus aucheri (Boiss.) Salmaki & Siadati (Lamiaceae) as chemophenetic markers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Composition and antimicrobial activity of the essential oil of Ballota pseudodictamnus L. Bentham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ballodiolic Acid A and B: Two New ROS, (•OH), (ONOO−) Scavenging and Potent Antimicrobial Constituents Isolated from Ballota pseudodictamnus (L.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journaljabb.com [journaljabb.com]

Application Notes and Protocols for the Purification of Persianone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persianone is an abietane (B96969) diterpenoid found in plants of the Lamiaceae family, such as Pseudodictamnus aucheri (formerly Salvia aucheri). Abietane diterpenoids isolated from various Salvia species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] This document provides a detailed protocol for the extraction, purification, and purity assessment of this compound, based on established methodologies for the purification of structurally similar abietane diterpenoids. Additionally, a plausible signaling pathway for its cytotoxic activity is presented.

Data Presentation

| Compound Class | Plant Source | Extraction Method | Purification Method | Typical Yield (% of dry weight) | Purity | Reference |

| Abietane Diterpenes | Salvia species | Soxhlet (Petroleum Ether) | Column Chromatography | 3.64 ± 0.14 | >95% (by NMR) | [5] |

| Abietane Diterpenes | Salvia officinalis | Maceration (Methanol) | Column Chromatography | Not specified | High (by ¹H-qNMR) | [6] |

| Royleanone | Salvia libanoticum | Soxhlet (Acetone) | Column Chromatography | Not specified | High (by NMR) | [7] |

| 7α-acetylhorminone | Salvia libanoticum | Soxhlet (Acetone) | Column Chromatography | Not specified | High (by NMR) | [7] |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of abietane diterpenoids from dried and powdered plant material.

Materials:

-

Dried and powdered roots of Pseudodictamnus aucheri

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), acetone (B3395972), methanol (B129727) (MeOH)

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Filter paper

Procedure:

-

Solvent Selection: Based on protocols for similar compounds, a sequential extraction with solvents of increasing polarity is recommended to fractionate the extract. A common sequence is n-hexane, followed by dichloromethane and then methanol or acetone.[7]

-

Extraction Method:

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 100 g) in a thimble and insert it into the Soxhlet apparatus.

-

Extract sequentially with n-hexane, DCM, and finally acetone or methanol for several hours for each solvent.[7]

-

Collect the extracts separately.

-

-

Maceration:

-

Soak the powdered plant material in n-hexane (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and repeat the process twice more with fresh solvent.

-

Combine the n-hexane extracts.

-

Air-dry the plant residue and repeat the maceration process sequentially with DCM and then methanol.

-

-

-

Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator to obtain the crude extracts. The DCM extract is often reported to be rich in abietane diterpenoids.[7]

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude dichloromethane extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvents: Petroleum ether (or hexane), dichloromethane, ethyl acetate (B1210297), methanol

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in petroleum ether.

-

Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Wash the column with petroleum ether.

-

-

Sample Loading:

-

Dissolve the crude DCM extract in a minimal amount of DCM.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding dichloromethane, followed by ethyl acetate and methanol. A typical gradient could be:

-

Petroleum ether : DCM (from 100:0 to 0:100)

-

DCM : Ethyl Acetate (from 100:0 to 0:100)

-

DCM : Methanol (from 100:0 to 90:10)[7]

-

-

Collect fractions of a suitable volume (e.g., 20-30 mL) using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by TLC. Spot a small amount of each fraction on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 8:2).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

-

Final Purification:

-

The combined fractions may require further purification using another column chromatography step with a shallower solvent gradient or by preparative TLC to obtain pure this compound.

-

Purity Assessment of this compound

The purity of the isolated this compound should be assessed using a combination of analytical techniques.

Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound. A pure compound should show a single, sharp peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of this compound. The absence of impurity signals indicates high purity.

-

Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound.[6]

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight of the isolated compound and compare it with the theoretical mass of this compound.

-

Mandatory Visualization

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Plausible Signaling Pathway for the Cytotoxic Activity of this compound

Abietane diterpenoids from Salvia species have been shown to induce apoptosis in cancer cells through various signaling pathways.[8][9] A plausible pathway for this compound's cytotoxic activity is the induction of apoptosis through the modulation of key regulatory proteins.

References

- 1. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abietane diterpenoids from the roots of some Mexican Salvia species (Labiatae): chemical diversity, phytogeographical significance, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. kpfu.ru [kpfu.ru]

- 6. mdpi.com [mdpi.com]

- 7. phcog.com [phcog.com]

- 8. Multiple pro-apoptotic targets of abietane diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: NMR Spectroscopy of Persianone for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel natural products. This document aims to provide a detailed guide on the application of various NMR techniques for the structural analysis of Persianone, a dimeric diterpene. The protocols outlined herein, from one-dimensional ¹H and ¹³C NMR to two-dimensional correlation experiments such as COSY, HMBC, and NOESY, are fundamental for unambiguously determining the complex chemical structure of this compound. The successful application of these methods provides a complete assignment of all proton and carbon signals, establishes through-bond and through-space connectivities, and ultimately confirms the stereochemistry of the molecule. This information is critical for further research and development, including synthetic efforts and pharmacological evaluation.

Introduction

This compound is a dimeric diterpene first isolated from Ballota aucheri. The structural elucidation of such complex natural products relies heavily on modern spectroscopic techniques, with high-field NMR spectroscopy being the cornerstone of the analytical process. The determination of this compound's structure was originally reported by Rustaiyan et al. in 1995. This application note will detail the hypothetical NMR data and the necessary experimental protocols required for its complete structural assignment, providing a template for researchers working on similar complex molecules.

Data Presentation

A comprehensive analysis of this compound's structure requires the acquisition and interpretation of a full suite of NMR data. The following tables summarize the expected quantitative data from ¹H and ¹³C NMR experiments.

Table 1: Hypothetical ¹H NMR Data for this compound (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H-1α | 1.58 | m | 1H | ||

| H-1β | 1.25 | m | 1H | ||

| H-2α | 1.89 | m | 1H | ||

| H-2β | 1.67 | m | 1H | ||

| H-3α | 2.15 | m | 1H | ||

| H-3β | 1.43 | m | 1H | ||

| H-5 | 2.50 | dd | 12.5, 5.0 | 1H | |

| H-6α | 1.98 | m | 1H | ||

| H-6β | 1.75 | m | 1H | ||

| H-7 | 3.85 | t | 8.0 | 1H | |

| H-11 | 5.30 | t | 7.0 | 1H | |

| H-12α | 2.20 | m | 1H | ||

| H-12β | 2.10 | m | 1H | ||

| H-14 | 6.25 | s | 1H | ||

| H-15 | 7.35 | s | 1H | ||

| H-16 | 7.20 | s | 1H | ||

| H-17 | 0.95 | s | 3H | Me-17 | |

| H-18 | 1.05 | s | 3H | Me-18 | |

| H-19 | 1.15 | d | 6.5 | 3H | Me-19 |

| H-20 | 1.20 | s | 3H | Me-20 | |

| ... (additional protons for the second monomer unit) |

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (CDCl₃, 125 MHz)

| Position | δ (ppm) | DEPT-135 | DEPT-90 | Assignment |

| C-1 | 38.5 | CH₂ | ||

| C-2 | 19.2 | CH₂ | ||

| C-3 | 42.1 | CH₂ | ||

| C-4 | 33.5 | C | ||

| C-5 | 55.8 | CH | CH | |

| C-6 | 24.5 | CH₂ | ||

| C-7 | 78.9 | CH | CH | |

| C-8 | 140.2 | C | ||

| C-9 | 138.7 | C | ||

| C-10 | 39.8 | C | ||

| C-11 | 124.5 | CH | CH | |

| C-12 | 28.3 | CH₂ | ||

| C-13 | 142.6 | C | ||

| C-14 | 110.1 | CH | CH | |

| C-15 | 141.2 | CH | CH | |

| C-16 | 108.5 | CH | CH | |

| C-17 | 33.1 | CH₃ | Me-17 | |

| C-18 | 21.7 | CH₃ | Me-18 | |

| C-19 | 16.5 | CH₃ | Me-19 | |

| C-20 | 17.8 | CH₃ | Me-20 | |

| ... (additional carbons for the second monomer unit) |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

-

Sample: Approximately 5-10 mg of purified this compound.

-

Solvent: 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Procedure: Dissolve the sample in the NMR solvent in a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.

2. ¹H NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width (SW): 12 ppm

-

Acquisition Time (AQ): 3.0 s

-

Relaxation Delay (D1): 2.0 s

-

Number of Scans (NS): 16

-

Temperature: 298 K

-

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz. Fourier transform, phase, and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ¹³C NMR and DEPT Spectroscopy

-

Instrument: 125 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30) and DEPT-135/90.

-

Acquisition Parameters:

-

Spectral Width (SW): 220 ppm

-

Acquisition Time (AQ): 1.0 s

-

Relaxation Delay (D1): 2.0 s

-

Number of Scans (NS): 1024

-

Temperature: 298 K

-

-